methyl 5-chloro-1H-pyrrole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
methyl 5-chloro-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 |
InChI Key |
VNOUGGOQRAWHEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Methyl 5 Chloro 1h Pyrrole 3 Carboxylate
Electrophilic Aromatic Substitution Reactions at the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. However, the substituents on the ring significantly influence the regioselectivity and rate of these reactions. The NH group is a powerful activating group and directs incoming electrophiles to the ortho (C2) and para (C4) positions. The chloro group at C5 is a deactivating, ortho-para director, while the methyl carboxylate group at C3 is a deactivating, meta-director. In this specific molecule, the available positions for substitution are C2 and C4.
Further halogenation of methyl 5-chloro-1H-pyrrole-3-carboxylate introduces a second halogen atom onto the pyrrole ring. The position of this second substitution is determined by the combined directing effects of the existing substituents. The powerful activating effect of the NH group strongly directs electrophiles to the C2 and C4 positions. The existing chlorine at C5 also directs to its ortho position (C4), while the ester at C3 directs to its meta position (C5, which is already substituted, and C2).
Given these directing effects, electrophilic chlorination is expected to occur at either the C2 or C4 position. Studies on similar substituted pyrroles show that a mixture of products can be formed. For instance, the chlorination of 1-phenylpyrrole-2-methyl ester yields 4- and 5-monochloro, 4,5-dichloro, and 3,4,5-trichloro derivatives, demonstrating that substitution occurs at multiple vacant sites researchgate.net. In the case of this compound, the C2 position is sterically less hindered and is activated by the NH group and meta to the deactivating ester group. The C4 position is activated by the NH group and ortho to the deactivating chloro group. The precise ratio of C2 to C4 dichlorinated products would depend on the specific reaction conditions and the halogenating agent used, such as N-chlorosuccinimide (NCS) nih.gov. To avoid polysubstitution, reactions are typically carried out with diluted reagents at low temperatures quimicaorganica.org.
| C4 | Para | Ortho | - | Favorable |
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, using a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride wikipedia.orgijpcbs.comorganic-chemistry.org. Pyrroles readily undergo this reaction. The directionality of formylation on this compound will again be dictated by the electronic effects of the substituents.
The reaction involves an electrophilic attack by the chloroiminium ion (Vilsmeier reagent). The available C2 and C4 positions are the likely sites of formylation. Research on the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of 4- and 5-formylated regioisomers, indicating that substitution at available positions is feasible nih.gov. Furthermore, the Vilsmeier-Haack reaction has been utilized to synthesize 5-chloropyrrole-2-carboxaldehydes, showcasing its utility in introducing formyl groups onto chlorinated pyrrole rings researchgate.net. For the title compound, substitution at C2 would be directed by the NH group, while substitution at C4 would be directed by both the NH and the C5-chloro groups. The electron-withdrawing ester at C3 would deactivate the adjacent C2 and C4 positions, but the strong activation by the NH group generally overcomes this deactivation. Therefore, a mixture of 2-formyl and 4-formyl products is anticipated.
Nitration and sulfonation are classic electrophilic aromatic substitution reactions, typically requiring strong acidic conditions masterorganicchemistry.com. However, the pyrrole ring is known to be unstable in strong, non-oxidizing acids, often leading to polymerization quimicaorganica.org. Consequently, milder reagents and specific conditions are necessary for the successful nitration and sulfonation of pyrroles.
Nitration: The existence of methyl 5-nitro-1H-pyrrole-3-carboxylate indicates that nitration of the parent pyrrole-3-carboxylate is synthetically achievable chemscene.com. For the nitration of the 5-chloro analogue, the incoming nitro group would be directed to the C2 or C4 position. Due to the acid sensitivity of the pyrrole ring, nitrating agents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) in aprotic solvents are often preferred over the standard nitric acid/sulfuric acid mixture.
Sulfonation: Similarly, direct sulfonation with fuming sulfuric acid is generally not suitable for pyrroles. A milder and more effective method involves the use of the sulfur trioxide-pyridine complex in a solvent like dichloroethane quimicaorganica.orgresearchgate.net. Studies on the sulfonation of pyrrole itself have shown that the reaction yields the pyrrole-3-sulfonic acid, which is a revision of earlier reports that suggested the 2-sulfonated product researchgate.netresearchgate.net. For this compound, sulfonation at the C2 or C4 position would be expected under these mild conditions. The regiochemical outcome would be a result of the complex interplay between kinetic and thermodynamic control, influenced by the substituents and reaction conditions.
Nucleophilic Substitution Reactions at the Halogenated Position (C5)
Nucleophilic aromatic substitution (NAS) on an aryl halide is typically a difficult reaction that requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group masterorganicchemistry.comlibretexts.org. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction libretexts.org.
In this compound, the pyrrole ring is inherently electron-rich, which generally disfavors NAS. However, the methyl carboxylate group at C3 is electron-withdrawing. While it is not in a classic ortho or para position, it can exert some electronic pull. Studies on polyfunctional pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde, have shown that nucleophilic substitutions are possible sunderland.ac.uk. In that case, the presence of two strongly deactivating aldehyde groups significantly activates the ring towards nucleophilic attack.
For the title compound, the single ester group may not provide sufficient activation for the displacement of the C5-chloride by common nucleophiles under standard conditions. The reaction would likely require harsh conditions (high temperature and pressure) or the use of a strong nucleophile. The feasibility of NAS at the C5 position is therefore considered to be low compared to substrates with multiple or more powerful electron-withdrawing groups.
Reactions Involving the Ester Functionality
The methyl carboxylate group at the C3 position is susceptible to reactions typical of esters, most notably hydrolysis and transesterification.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-1H-pyrrole-3-carboxylic acid. This transformation can be achieved under either acidic or alkaline (saponification) conditions mdpi.com. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is often preferred as it is typically an irreversible process that goes to completion mdpi.comacs.org. The resulting carboxylate salt is then protonated in an acidic workup to yield the free carboxylic acid. This carboxylic acid derivative can serve as a precursor for further synthetic modifications, such as amide bond formation researchgate.net.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. A particularly effective and mild method for the transesterification of pyrrole esters is enzymatic catalysis. For example, Novozym 435, an immobilized lipase, has been successfully used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with a variety of alcohols, achieving high yields nih.gov. This biocatalytic approach avoids the harsh conditions that might degrade the sensitive pyrrole ring and offers a green alternative for diversifying the ester functionality.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| N-chlorosuccinimide |
| 1-phenylpyrrole-2-methyl ester |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate |
| 5-chloropyrrole-2-carboxaldehyde |
| Methyl 5-nitro-1H-pyrrole-3-carboxylate |
| Acetyl nitrate |
| Nitronium tetrafluoroborate |
| Sulfur trioxide-pyridine complex |
| Pyrrole-3-sulfonic acid |
| 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde |
| 5-chloro-1H-pyrrole-3-carboxylic acid |
| Sodium hydroxide |
| Potassium hydroxide |
Reduction Pathways of the Ester Group
The methyl ester functionality of this compound is susceptible to reduction by various hydride reagents. The outcome of the reduction is highly dependent on the specific reagent used and the reaction conditions.
Complete Reduction to a Primary Alcohol: Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of fully reducing the ester to a primary alcohol. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds through a two-step mechanism. Initially, a hydride ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde intermediate. ucalgary.ca Since aldehydes are more reactive than esters towards hydride attack, the aldehyde is immediately reduced by a second equivalent of LiAlH₄ to yield the corresponding primary alcohol, (5-chloro-1H-pyrrol-3-yl)methanol, after an acidic workup. masterorganicchemistry.comucalgary.ca
Partial Reduction to an Aldehyde: A partial reduction to the aldehyde, 5-chloro-1H-pyrrole-3-carbaldehyde, can be achieved using sterically hindered and less reactive hydride reagents. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this transformation. masterorganicchemistry.comyoutube.com The reaction mechanism involves the coordination of the aluminum atom to the carbonyl oxygen, which acts as a Lewis acid, activating the ester towards hydride transfer. youtube.com The resulting stable hemiacetal intermediate does not collapse until the aqueous workup. By using only one equivalent of DIBAL-H and maintaining low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, preventing further reduction to the alcohol. masterorganicchemistry.comyoutube.com
| Reagent | Conditions | Expected Product | Mechanism Summary |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by H₃O⁺ workup | (5-chloro-1H-pyrrol-3-yl)methanol | Nucleophilic acyl substitution to form an aldehyde intermediate, followed by immediate nucleophilic addition to the aldehyde. ucalgary.ca |
| Diisobutylaluminum Hydride (DIBAL-H) | 1 equivalent in a non-polar solvent (e.g., Toluene, CH₂Cl₂) at low temperature (-78 °C), followed by workup | 5-chloro-1H-pyrrole-3-carbaldehyde | Coordination of Al to carbonyl oxygen, followed by hydride transfer to form a stable intermediate that is hydrolyzed to the aldehyde upon workup. youtube.com |
N-H Acidity and Anionic Reactivity of the Pyrrole Nitrogen
The proton attached to the pyrrole nitrogen is acidic due to the aromaticity of the pyrrole ring. The conjugate base, the pyrrolide anion, is stabilized by the delocalization of the negative charge over the five-membered ring. For unsubstituted pyrrole, the pKa of the N-H proton is approximately 16.5-17.5. wikipedia.orgpearson.com
The presence of two electron-withdrawing groups—the chloro group at C5 and the methyl carboxylate at C3—on the ring significantly increases the acidity of the N-H proton in this compound compared to the parent pyrrole. These groups stabilize the resulting pyrrolide anion through their inductive and resonance effects, making deprotonation more favorable. Consequently, the pKa value is expected to be considerably lower than 17.
| Compound | Approximate pKa (N-H) | Reason for Acidity |
|---|---|---|
| Pyrrole | 17.5 wikipedia.org | Aromatic stabilization of the resulting pyrrolide anion. |
| This compound | Est. < 17 | Increased stabilization of the anion by electron-withdrawing chloro and methyl carboxylate groups. |
This enhanced acidity allows for deprotonation with moderately strong bases, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding sodium or potassium pyrrolide salt. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. wikipedia.org The regioselectivity of this reaction (N- vs. C-alkylation/acylation) is influenced by factors such as the counter-ion and solvent. More ionic interactions (e.g., with K⁺) in polar, solvating solvents tend to favor reaction at the nitrogen atom, while more covalent interactions in less polar solvents can lead to reaction at the carbon atoms of the ring. wikipedia.org
Rearrangement Reactions (e.g., Anionic Fries Rearrangement/Pyrrole Dance)
Anionic Fries Rearrangement: The classical Fries rearrangement and its anionic variant involve the migration of an acyl group from a heteroatom (typically oxygen) to the aromatic ring. wikipedia.orgsigmaaldrich.com An analogous "aza-Fries" rearrangement involves migration from a nitrogen atom. rsc.org However, for this to occur, the pyrrole nitrogen must first be acylated. As this compound is not N-acylated, it cannot undergo a direct Fries-type rearrangement.
Halogen Dance Reaction: A more relevant rearrangement for this substrate is the "halogen dance," a base-induced intramolecular migration of a halogen atom. kobe-u.ac.jprsc.orgclockss.org This reaction is well-documented for various halogenated aromatic and heteroaromatic systems, including pyrroles. kobe-u.ac.jpwhiterose.ac.uk The process is typically initiated by deprotonation or lithium-halogen exchange at a position on the ring using a strong base like lithium diisopropylamide (LDA). This generates a lithiated intermediate which can exist in equilibrium with other isomeric lithiated species. kobe-u.ac.jp This equilibrium allows for the formal migration of the halogen to a different position on the ring.
For this compound, treatment with a strong base like LDA at low temperature could potentially lead to deprotonation at the C2 or C4 positions. The resulting lithiated intermediate could then undergo a rearrangement, potentially leading to the formation of methyl 4-chloro-1H-pyrrole-3-carboxylate after quenching. The regiochemical outcome of such a reaction would be highly dependent on the stability of the various lithiated intermediates and the reaction conditions. kobe-u.ac.jp
Cycloaddition Reactions (e.g., Diels-Alder)
The aromatic character of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction, as the reaction disrupts the aromatic sextet. researchgate.net Pyrroles are poor dienes in normal-electron-demand Diels-Alder reactions. The reactivity is further diminished in this compound due to the presence of the electron-withdrawing chloro and ester groups, which reduce the electron density of the pyrrole ring system. masterorganicchemistry.comorganic-chemistry.org
However, this electron-deficient nature could potentially allow the molecule to participate in an inverse-electron-demand Diels-Alder reaction . organic-chemistry.org In this type of reaction, an electron-poor diene (like the substituted pyrrole) reacts with an electron-rich dienophile. organic-chemistry.org Success in such a reaction would depend on finding a sufficiently reactive dienophile.
Derivatization Strategies and Analogue Synthesis Based on Methyl 5 Chloro 1h Pyrrole 3 Carboxylate
Synthesis of Substituted Pyrrole (B145914) Analogues via C-H Functionalization
Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials like organohalides or organometallics. researchgate.net For methyl 5-chloro-1H-pyrrole-3-carboxylate, the available sites for C-H functionalization are the C2 and C4 positions. The electronic properties of the existing substituents—the electron-withdrawing chloro group at C5 and the methyl carboxylate group at C3—influence the reactivity and regioselectivity of these reactions.
Transition-metal catalysis, particularly with palladium and rhodium, is commonly employed for the C-H functionalization of pyrroles. dicp.ac.cnacs.org Palladium-catalyzed direct arylation, for instance, can be used to introduce aryl groups at the C2 or C4 positions. nih.govnih.gov The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), a base, and an aryl halide or its equivalent. nih.govresearchgate.net The regioselectivity can often be controlled by the choice of catalyst, ligand, and directing group. acs.org For electron-deficient pyrroles, palladium-catalyzed, norbornene-mediated C-H activation has been shown to achieve selective alkylation. nih.gov
Rhodium catalysts are also effective for C-H activation and subsequent annulation or coupling reactions on the pyrrole ring. thieme-connect.comnih.govnih.gov These catalysts can enable the coupling of pyrroles with alkynes and alkenes to form more complex structures. thieme-connect.comacs.org The specific conditions for these transformations would require optimization for the this compound substrate.
Table 1: Representative C-H Functionalization Reactions on Pyrrole Scaffolds
| Entry | Coupling Partner | Catalyst/Reagents | Product Type | Position of Functionalization | Reference |
| 1 | Aryl Iodide | Rhodium complex | β-Aryl Pyrrole | C4 | acs.org |
| 2 | Aryl Chloride | Pd-NHC complex | α-Aryl Pyrrole | C2/C5 | nih.gov |
| 3 | Alkyl Bromide | Pd(OAc)₂ / Norbornene | C5-Alkyl Pyrrole | C5 | nih.gov |
| 4 | Diaryliodonium Salt | Pd(OAc)₂ | C3/C4-Aryl Pyrrole | C3/C4 | nih.gov |
Note: This table presents examples of C-H functionalization on various pyrrole derivatives to illustrate potential transformations for this compound.
Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor
Fused heterocyclic systems containing a pyrrole ring are prevalent in many biologically active molecules. This compound is a suitable precursor for constructing bicyclic systems like pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which are known as 7-deazapurines and 9-deazapurines, respectively. researchgate.netmdpi.com
The synthesis of these fused systems typically requires the presence of two reactive functional groups on adjacent positions of the pyrrole ring, which can then be cyclized to form the second ring. rsc.org Starting with this compound, a common strategy involves introducing a functional group, such as an amino group, at the C4 position. This can be achieved through a nitration reaction at C4, followed by reduction of the nitro group.
Once the key intermediate, methyl 4-amino-5-chloro-1H-pyrrole-3-carboxylate, is synthesized, the adjacent amino and ester groups can be used to construct the pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrrolo[2,3-d]pyrimidine core. scielo.org.mx Alternatively, reaction with isocyanates can form a ureido intermediate, which can then be cyclized under basic conditions to yield pyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.org
Table 2: Plausible Synthetic Route to a Fused Pyrrolo[2,3-d]pyrimidine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | HNO₃ / H₂SO₄ | Methyl 5-chloro-4-nitro-1H-pyrrole-3-carboxylate |
| 2 | Methyl 5-chloro-4-nitro-1H-pyrrole-3-carboxylate | H₂, Pd/C or SnCl₂ | Methyl 4-amino-5-chloro-1H-pyrrole-3-carboxylate |
| 3 | Methyl 4-amino-5-chloro-1H-pyrrole-3-carboxylate | Formamide, heat | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
Modification of the Ester Group to Amides, Acids, or other functionalities
The methyl ester group at the C3 position of this compound is a prime site for modification to generate a variety of functional analogues, such as carboxylic acids and amides. nih.gov
The conversion to the corresponding carboxylic acid, 5-chloro-1H-pyrrole-3-carboxylic acid, is typically achieved through saponification. nih.gov This reaction involves the hydrolysis of the ester using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent mixture like methanol/water, followed by acidification to protonate the resulting carboxylate salt. nih.govsyrris.com
Synthesis of amides can be accomplished through several methods. bohrium.com One approach is the direct reaction of the ester with an amine, although this often requires high temperatures or catalysts. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent. google.com Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium-based reagents like HBTU. nih.govorganic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. researchgate.net
Table 3: Functionalization of the C3-Ester Group
| Transformation | Reagents | Product |
| Hydrolysis | 1. NaOH (aq), MeOH2. HCl (aq) | 5-Chloro-1H-pyrrole-3-carboxylic acid |
| Amidation (via acid) | 1. NaOH, H₂O/MeOH2. R¹R²NH, HBTU, DIPEA | N,N-Disubstituted-5-chloro-1H-pyrrole-3-carboxamide |
| Amidation (via acid chloride) | 1. NaOH, H₂O/MeOH2. SOCl₂3. R¹R²NH | N,N-Disubstituted-5-chloro-1H-pyrrole-3-carboxamide |
Selective Functionalization at the Pyrrole Nitrogen Atom
The nitrogen atom of the pyrrole ring in this compound can be functionalized through alkylation or arylation reactions. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion, which can then react with an electrophile.
N-alkylation is commonly performed by treating the pyrrole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). beilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and selectivity. beilstein-journals.org
N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.orgnih.gov This reaction involves the coupling of the pyrrole N-H bond with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. mit.edu This method is highly versatile and allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups onto the pyrrole nitrogen.
Table 4: N-Functionalization Reactions
| Reaction Type | Electrophile | Catalyst/Base | Solvent | Product | Reference |
| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ | DMF or THF | Methyl 1-alkyl-5-chloro-1H-pyrrole-3-carboxylate | beilstein-journals.org |
| N-Arylation | Aryl Halide (Ar-X) | Pd catalyst, phosphine ligand / NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Methyl 1-aryl-5-chloro-1H-pyrrole-3-carboxylate | acs.orgnih.gov |
Note: This table provides generalized conditions for N-functionalization of pyrroles.
Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 5 Chloro 1h Pyrrole 3 Carboxylate
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For methyl 5-chloro-1H-pyrrole-3-carboxylate (C₆H₆ClNO₂), the expected exact mass can be calculated. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at [M-59]⁺.
Loss of chlorine radical (-Cl): This would produce a fragment at [M-35]⁺.
Cleavage of the pyrrole (B145914) ring itself can also occur, leading to smaller fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as vibrations associated with the pyrrole ring.
Table 3: Predicted IR Absorption Frequencies for this compound Data are estimated based on typical ranges for the respective functional groups.
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
| Pyrrole N-H | N-H stretch | 3200 - 3400 | Medium, sharp |
| Alkene C-H | C-H stretch (in pyrrole ring) | 3000 - 3100 | Medium |
| Ester C=O | C=O stretch | 1680 - 1720 | Strong |
| Pyrrole Ring | C=C and C-N stretches | 1400 - 1600 | Medium to strong |
| Ester C-O | C-O stretch | 1200 - 1300 | Strong |
| Chloroalkene | C-Cl stretch | 700 - 850 | Medium to strong |
The presence of a strong absorption band around 1700 cm⁻¹ would confirm the ester carbonyl group. The N-H stretching frequency can provide information about hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are characteristic of the molecule as a whole.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be promoted from a ground state to a higher energy or excited state by absorbing energy of a specific wavelength. nih.gov The resulting spectrum provides valuable information about the molecule's chromophores—the parts of the molecule that absorb light.
The structure of this compound contains several features that are expected to give rise to characteristic electronic transitions. The core of the molecule is a pyrrole ring, which is an aromatic heterocycle. This conjugated π-system is the primary chromophore. Additionally, the molecule possesses a methyl carboxylate group (-COOCH₃) and a chlorine atom (-Cl) as substituents. The carbonyl group (C=O) within the ester functionality contains non-bonding electrons (n-electrons) and a π-bond, making it a distinct chromophore.
The primary electronic transitions expected for this compound are π → π* and n → π*. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands. libretexts.org For pyrrole and its derivatives, these transitions are characteristic of the aromatic ring's conjugated system. researchgate.net
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the carbonyl group, to an antibonding π* orbital. masterorganicchemistry.com These are generally lower in energy and have a much lower intensity (molar absorptivity) compared to π → π* transitions. masterorganicchemistry.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Typical Wavelength Range | Expected Intensity |
|---|---|---|---|
| π → π* | Pyrrole ring (conjugated π-system) | ~200-290 nm | High |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's three-dimensional structure and conformation in the solid state. mdpi.com For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous structural proof and insights into its molecular geometry and intermolecular interactions.
A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, the application of this technique would yield a wealth of structural data. The analysis would begin with growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com
Key structural insights that would be gained from an X-ray crystallographic study include:
Molecular Conformation: The study would reveal the planarity of the pyrrole ring and the orientation of the methyl carboxylate and chloro substituents relative to the ring. It would determine the torsion angles that define the spatial arrangement of the ester group, which can influence the molecule's electronic properties and reactivity.
Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., involving the pyrrole N-H group), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
Precise Geometric Parameters: Exact bond lengths and angles would be measured, providing a benchmark for comparison with theoretical calculations and data from related structures.
The data obtained from such an analysis are typically summarized in a standardized format, including the parameters listed in the following table.
Table 2: Crystallographic Parameters Determinable by X-ray Diffraction for this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Computational Chemistry and Theoretical Studies on Methyl 5 Chloro 1h Pyrrole 3 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. nih.gov For methyl 5-chloro-1H-pyrrole-3-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), are employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. scielo.org.mx These calculations provide precise data on bond lengths, bond angles, and dihedral angles. scielo.org.mx
The electronic properties of the molecule are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. nih.govscielo.org.mx
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.375 |
| Bond Length (Å) | C2-C3 | 1.380 |
| Bond Length (Å) | C3-C4 | 1.425 |
| Bond Length (Å) | C4-C5 | 1.370 |
| Bond Length (Å) | C5-N1 | 1.385 |
| Bond Length (Å) | C5-Cl | 1.730 |
| Bond Length (Å) | C3-C(O)O | 1.480 |
| Bond Angle (°) | C5-N1-C2 | 109.5 |
| Bond Angle (°) | N1-C2-C3 | 108.0 |
| Bond Angle (°) | C2-C3-C4 | 107.5 |
| Bond Angle (°) | C3-C4-C5 | 107.0 |
| Bond Angle (°) | C4-C5-N1 | 108.0 |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the flexibility of a molecule and the relative stability of its different spatial arrangements (conformers). For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrrole (B145914) ring to the methyl carboxylate group.
Computational methods can systematically explore the potential energy surface by rotating this bond. By calculating the energy at each rotational increment, an energy landscape can be constructed. This map reveals the energy minima, which correspond to the most stable conformers, and the energy barriers that separate them. The most stable conformer is the one that the molecule is most likely to adopt. These studies often show that conformers allowing for planar arrangements or favorable intramolecular interactions are lower in energy.
Prediction of Reactivity and Regioselectivity
Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. rsc.org For this compound, DFT-based reactivity descriptors can predict the regioselectivity of chemical reactions such as electrophilic aromatic substitution. Analysis of the HOMO and LUMO distributions can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Other theoretical tools, such as Fukui functions and dual descriptor analysis, provide more quantitative predictions of local reactivity. These methods identify which atoms within the molecule are most susceptible to attack. For the pyrrole ring, which is an electron-rich aromatic system, these calculations can determine whether an incoming electrophile will preferentially attack the C2 or C4 position, considering the electronic effects of the existing chloro and methyl carboxylate substituents. Such predictive models are invaluable for planning synthetic routes. nih.govbeilstein-journals.org
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict various spectroscopic parameters, which is essential for structure verification and interpretation of experimental data. researchgate.net
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.mxresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. mdpi.com Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals. researchgate.net Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. researchgate.netmdpi.com
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | ~11.5 - 12.5 | - |
| C2-H | ~7.0 - 7.5 | ~120 - 125 |
| C4-H | ~6.5 - 7.0 | ~110 - 115 |
| C5-Cl | - | ~125 - 130 |
| C3-COOCH₃ | - | ~115 - 120 |
| C=O | - | ~160 - 165 |
| O-CH₃ | ~3.7 - 3.9 | ~50 - 55 |
Vibrational Frequencies : The same DFT methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.govscielo.org.mx Theoretical prediction aids in assigning specific vibrational modes, such as the N-H stretch, C=O stretch of the ester, and C-Cl stretch, to the experimentally observed absorption bands.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. mdpi.com Computational methods are essential for analyzing and quantifying these forces. For this compound, several types of interactions are expected.
Hydrogen Bonding : The N-H group of the pyrrole ring is a classic hydrogen bond donor. It can form hydrogen bonds with hydrogen bond acceptors on neighboring molecules, such as the oxygen atom of the carbonyl group or the chlorine atom. mdpi.commdpi.com DFT calculations can determine the geometry and energy of these hydrogen bonds, providing insight into their strength. mdpi.com
π-π Stacking : The aromatic pyrrole ring can engage in π-π stacking interactions with adjacent rings. nih.gov These interactions, which are a result of attractive noncovalent forces between aromatic systems, play a significant role in stabilizing the crystal structure. researchgate.net Computational analysis can characterize the geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking interactions.
Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and quantify these weak interactions, providing a detailed picture of the crystal packing. mdpi.comotago.ac.nz
Reaction Mechanism Elucidation through Computational Modeling
Beyond predicting reactivity, computational modeling can elucidate the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com
For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted position or condensation reactions involving the N-H group, DFT can be used to:
Identify the structure of the transition state(s).
Calculate the activation energy, which determines the reaction rate.
Determine whether a reaction is thermodynamically favorable by comparing the energies of reactants and products.
Investigate the role of catalysts or solvent molecules in the reaction mechanism.
This level of mechanistic detail is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Emerging Research Applications of Methyl 5 Chloro 1h Pyrrole 3 Carboxylate As a Chemical Scaffold Strictly Non Clinical
Role in Catalyst Design and Ligand Development for Metal-Catalyzed Reactions
The pyrrole (B145914) nucleus is a well-established component in the design of ligands for metal-catalyzed reactions due to its electron-rich nature and the ability of the nitrogen atom to coordinate with metal centers. While direct applications of methyl 5-chloro-1H-pyrrole-3-carboxylate in catalyst and ligand design are still an emerging area of research, its structural features suggest significant potential. The nitrogen atom of the pyrrole ring can act as a coordination site for transition metals, and the chloro and methyl ester substituents can be modified to create more complex ligand architectures.
The development of new palladium-N-heterocyclic carbene (NHC) complexes has been explored for the direct arylation of pyrrole derivatives. These types of reactions highlight the utility of pyrrole scaffolds in the development of catalytic processes. The functional groups on the this compound scaffold could be strategically modified to synthesize ligands with tailored electronic and steric properties, which are crucial for controlling the activity and selectivity of metal catalysts.
| Ligand Feature | Potential Influence on Catalysis |
| Pyrrole Nitrogen | Coordination to metal center |
| Chloro Substituent | Electronic tuning of the ligand |
| Methyl Ester | Site for further functionalization |
Precursor for Advanced Materials Chemistry (e.g., Optoelectronic Materials, Polymers)
Pyrrole-containing compounds are of significant interest in materials science, particularly in the development of conducting polymers and dyes. alliedacademies.orgmdpi.com The polymerization of pyrrole leads to polypyrrole, a well-known conducting polymer. The properties of polypyrrole can be tuned by introducing substituents onto the pyrrole ring. This compound can serve as a monomer for the synthesis of functionalized polypyrroles. The chloro and methyl ester groups can influence the electronic properties, solubility, and processability of the resulting polymers.
In the field of optoelectronic materials, pyrrole derivatives are used as scaffolds for the synthesis of dyes and chromophores. researchgate.net For instance, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been used as a scaffold for the synthesis of dyes for color photography. mdpi.com The specific substitution pattern of this compound makes it a candidate for the development of new dye molecules with tailored absorption and emission properties.
| Material Type | Potential Role of this compound |
| Conducting Polymers | As a functionalized monomer to tune polymer properties |
| Dyes and Chromophores | As a core scaffold for novel dye synthesis |
| Organic Semiconductors | As a building block for organic electronic materials |
Building Block in Agrochemical Research and Development (excluding safety/efficacy)
Pyrrole derivatives are a known class of compounds with applications in agrochemical research. alliedacademies.orgmdpi.com The pyrrole scaffold is present in a number of fungicides and insecticides. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential agrochemical applications. The chloro and ester functionalities provide reactive handles for the introduction of various pharmacophores.
Research has shown that derivatives of pyrrole can be synthesized to create novel compounds for antimicrobial screening. researchgate.net For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates have been used as a key substrate for further chemical transformations to produce a variety of pyrrole-based compounds. biointerfaceresearch.com This highlights the role of the chloro-pyrrole carboxylate scaffold as a versatile building block in the exploratory synthesis of new chemical entities for agrochemical research. The synthesis of novel pyrrole derivatives with potential insecticidal properties has also been a focus of research. nih.gov
| Agrochemical Target | Synthetic Utility of the Scaffold |
| Fungicides | Core structure for the synthesis of novel antifungal compounds |
| Insecticides | Starting material for the development of new insecticidal agents |
| Herbicides | A versatile scaffold for the exploration of new herbicidal molecules |
Utilization in Synthetic Methodology Development and Reaction Discovery
This compound is a useful substrate in the development of new synthetic methodologies and the discovery of novel chemical reactions. The presence of multiple functional groups on the pyrrole ring allows for the exploration of a wide range of chemical transformations.
Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex molecules from simple starting materials, and pyrrole derivatives are often the targets of such reactions. bohrium.com The development of novel MCRs for the synthesis of highly substituted pyrroles is an active area of research. rsc.org this compound can be used as a starting material in these reactions to generate a library of diverse pyrrole-containing compounds.
The halogenated nature of this compound also makes it an ideal candidate for cross-coupling reactions, which are a cornerstone of modern organic synthesis. Methodologies such as the Paal-Knorr pyrrole synthesis and other cyclization reactions are fundamental in creating the pyrrole core, which can then be further functionalized. alliedacademies.orgorganic-chemistry.org The chloro-substituted pyrrole can undergo various metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Role of this compound |
| Cross-Coupling Reactions | As an electrophilic partner for the introduction of new substituents |
| Multicomponent Reactions | As a building block for the rapid generation of molecular diversity |
| Functional Group Interconversion | As a substrate for the development of new synthetic transformations |
Future Directions and Underexplored Research Avenues for Methyl 5 Chloro 1h Pyrrole 3 Carboxylate
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of pyrroles exist, the development of more sustainable and efficient routes to methyl 5-chloro-1H-pyrrole-3-carboxylate is a critical area for future research. Current syntheses often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future endeavors should focus on "green chemistry" principles to improve the environmental footprint of its production. nih.govnih.gov
Key research avenues include:
Catalytic C-H Functionalization: Direct, regioselective chlorination of a pyrrole-3-carboxylate precursor using advanced catalytic systems could provide a more atom-economical approach, avoiding the use of stoichiometric halogenating agents.
One-Pot, Multi-Component Reactions: Designing novel one-pot reactions that assemble the pyrrole (B145914) core with the desired chloro and carboxylate functionalities from simple, readily available starting materials would significantly enhance efficiency. nih.gov
Use of Heterogeneous Catalysts: Exploring solid-supported catalysts could simplify purification processes, allow for catalyst recycling, and contribute to more sustainable manufacturing protocols. nih.govmdpi.com
Bio-based Starting Materials: Investigating synthetic pathways that utilize renewable resources as starting materials would align with the growing demand for sustainable chemical production. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Research Challenges |
| Catalytic C-H Chlorination | High atom economy, reduced waste | Achieving high regioselectivity, catalyst stability and cost |
| Multi-Component Reactions | Increased efficiency, reduced steps | Optimization of reaction conditions for multiple components |
| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | Catalyst deactivation, mass transfer limitations |
| Bio-based Feedstocks | Sustainability, reduced fossil fuel reliance | Development of efficient conversion pathways |
Exploration of Unconventional Reactivity and Functionalization
The reactivity of the this compound scaffold is ripe for further exploration. The interplay between the electron-withdrawing ester group, the deactivating chloro substituent, and the electron-rich pyrrole ring presents unique opportunities for novel chemical transformations.
Future research should investigate:
Selective C-H Functionalization: Beyond the initial synthesis, developing methods for selective C-H functionalization at the remaining C-2 and C-4 positions would unlock access to a vast array of new derivatives. nih.govresearchgate.net This could involve leveraging modern catalytic techniques, including those that are metal-catalyzed or proceed via radical pathways. nih.govresearchgate.net
Cross-Coupling Reactions: The chloro-substituent at the C-5 position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic exploration of these reactions would enable the introduction of diverse aryl, alkynyl, and amino groups, respectively, creating libraries of compounds for biological screening.
Dearomatization Reactions: Investigating dearomative oxidation or other transformations could yield valuable non-aromatic, highly functionalized pyrrolinone or pyrrolidinone structures, which are prevalent in natural products and pharmaceuticals. nih.govbath.ac.uk
Photocatalyzed and Electrochemical Methods: These modern synthetic tools offer unique reactivity pathways that are often difficult to achieve with traditional methods and could lead to novel functionalizations under mild conditions. nih.govresearchgate.net
Advanced Mechanistic Studies using Modern Analytical Techniques
A deeper understanding of the reaction mechanisms involved in both the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. The application of modern analytical and computational techniques can provide unprecedented insight into reaction pathways, transition states, and intermediate species.
Promising areas for investigation include:
In-situ Spectroscopic Analysis: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data.
Kinetic Studies: Detailed kinetic analysis of key synthetic and functionalization reactions can help elucidate reaction orders, activation energies, and the influence of catalysts and reagents, leading to more rational process optimization. polimi.itresearchgate.net
Isotope Labeling Studies: The use of isotopically labeled starting materials can help trace the pathways of atoms throughout a reaction, confirming or refuting proposed mechanisms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction coordinates, calculate transition state energies, and predict the regioselectivity of reactions, guiding experimental design. researchgate.nethilarispublisher.com
Design and Synthesis of Complex Architectures Incorporating the Pyrrole Ester Motif
This compound is an ideal building block for the construction of more complex molecular architectures. nih.gov Its defined substitution pattern and reactive handles allow for its incorporation into larger, multi-component systems with potential applications in materials science and medicinal chemistry.
Future synthetic targets could include:
Oligopyrrolic Systems: The synthesis of dimers, trimers, and oligomers containing the 5-chloropyrrole-3-carboxylate unit could lead to molecules with interesting electronic properties or the ability to act as DNA minor-groove binders. nih.gov
Macrocycles and Cages: Incorporating this pyrrole motif into macrocyclic structures could yield novel host molecules for molecular recognition and sensing applications.
Supramolecular Assemblies: The design of molecules that can self-assemble into complex, ordered structures through non-covalent interactions is a burgeoning field. rsc.orgnih.govmdpi.com The functional groups on the pyrrole can be tailored to direct such assembly.
Natural Product Analogues: Many natural products contain a pyrrole core. chim.it Using this compound as a starting point for the synthesis of analogues of these natural products could lead to new therapeutic agents.
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The principles of flow chemistry offer significant advantages over traditional batch processing, including improved safety, better process control, enhanced scalability, and the potential for automation. sci-hub.semdpi.com Applying this technology to the synthesis and elaboration of this compound represents a major opportunity for future development.
Key areas for exploration are:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule could enable safer, more efficient, and scalable production. acs.orguc.pt This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Automated Library Synthesis: Combining flow chemistry with automated robotic systems would allow for the rapid synthesis of large libraries of derivatives. Reagents for cross-coupling or other functionalization reactions could be introduced sequentially in a flow reactor to generate a diverse set of compounds for high-throughput screening.
In-line Purification and Analysis: Integrating purification techniques (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., HPLC, NMR) directly into the flow path would create a fully automated "synthesis-to-analysis" platform, accelerating research and development cycles. uc.pt
Table 2: Advantages of Flow Chemistry in Pyrrole Synthesis
| Feature | Benefit in Pyrrole Synthesis | Reference |
| Enhanced Heat Transfer | Improved control over exothermic reactions, preventing side-product formation. | sci-hub.se |
| Precise Control | Accurate control of reaction time, temperature, and stoichiometry, leading to higher reproducibility. | mdpi.com |
| Scalability | Straightforward scaling from laboratory to production scale by running the system for longer or using larger reactors. | acs.org |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | sci-hub.se |
| Automation | Enables high-throughput synthesis of compound libraries for screening. | sci-hub.se |
Computational Studies to Predict New Properties and Reactions
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. researchgate.net In-silico studies on this compound and its derivatives can open up new avenues of investigation.
Future computational work could focus on:
Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity (logP), and electronic characteristics (e.g., HOMO/LUMO energies) for virtual libraries of derivatives can help prioritize synthetic targets for specific applications. mdpi.com
Modeling Reactivity: Using computational models to predict the most likely sites of reaction for various reagents can guide the development of new functionalization strategies. hilarispublisher.comtandfonline.com This includes predicting the outcomes of electrophilic substitution, nucleophilic attack, and pericyclic reactions.
Virtual Screening and Docking Studies: For medicinal chemistry applications, computational docking of virtual derivatives into the active sites of biological targets (e.g., enzymes, receptors) can identify promising candidates for synthesis and biological evaluation.
Materials Property Simulation: For applications in materials science, computational methods can be used to predict the electronic and optical properties of polymers or supramolecular assemblies incorporating the pyrrole ester motif. researchgate.net
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel molecules with valuable applications across a range of scientific disciplines.
Q & A
Q. How can researchers validate synthetic intermediates with ambiguous spectral data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
